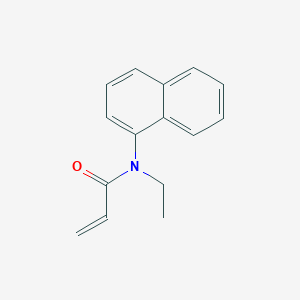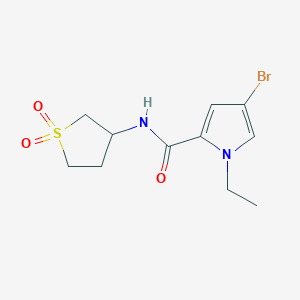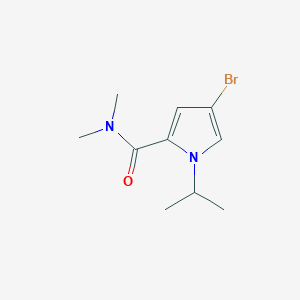![molecular formula C12H14BrNO4S B7556958 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as Boc-3-Br-Ph-Gly-OH and has a molecular weight of 383.31 g/mol.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and signaling pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain and inflammation in animal models. These effects suggest that the compound may have potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, the compound has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for research on 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One possible direction is to explore its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to understand the exact mechanism of action of the compound and to optimize its pharmacological properties. Another direction is to investigate the use of the compound as a tool for studying enzyme activity and signaling pathways. Overall, this compound is a promising compound that has the potential to contribute to various fields of scientific research.
Synthesis Methods
The synthesis of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves the reaction of 3-bromobenzenesulfonyl chloride with Boc-glycine in the presence of triethylamine. The resulting Boc-3-Br-Ph-Gly-OH is then purified using column chromatography. This synthesis method has been reported in several research papers and has been found to be efficient and reliable.
Scientific Research Applications
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity and has been tested against various cancer cell lines such as MCF-7, HCT-116, and A549. The compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
2-[(3-bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-10-2-1-3-11(6-10)19(17,18)14(8-12(15)16)7-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHSXAJCFFYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)

![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)





![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)